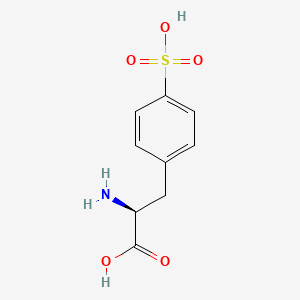

(S)-2-amino-3-(4-sulfophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-sulfophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQIUGWFHKQQHV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955595 | |

| Record name | 4-Sulfophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34023-49-9 | |

| Record name | 4-Sulfophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Approaches to S 2 Amino 3 4 Sulfophenyl Propanoic Acid

Direct Sulfonation Strategies for (S)-2-amino-3-(4-sulfophenyl)propanoic acid

Direct sulfonation of L-phenylalanine is an attractive route due to its atom economy. However, controlling the reaction to achieve the desired product with high yield and purity is complex.

The direct sulfonation of aromatic compounds is a well-established reaction, and various sulfonating agents can be employed. The reaction typically involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a sulfonic acid group (-SO₃H).

Common sulfonating agents and the typical conditions for the sulfonation of L-phenylalanine are summarized in the table below.

| Sulfonating Agent | Reaction Conditions |

| Concentrated Sulfuric Acid (H₂SO₄) | High temperatures are often required, which can lead to side reactions and degradation of the amino acid. |

| Fuming Sulfuric Acid (Oleum) | A solution of sulfur trioxide (SO₃) in sulfuric acid, it is a stronger sulfonating agent than concentrated sulfuric acid. Reactions can often be carried out at lower temperatures. |

| Chlorosulfonic Acid (ClSO₃H) | A highly reactive sulfonating agent that can lead to the formation of sulfonyl chlorides, which then need to be hydrolyzed to the sulfonic acid. |

Regioselectivity : The amino and carboxylic acid groups of phenylalanine are directing groups in electrophilic aromatic substitution. The amino group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. This can lead to a mixture of ortho-, meta-, and para-sulfonated products, making the isolation of the desired para-isomer difficult. nih.gov

Side Reactions : The harsh conditions often required for sulfonation, such as high temperatures and strong acids, can lead to undesirable side reactions. These include oxidation of the amino acid, polysulfonation (the introduction of more than one sulfonic acid group), and even racemization, which would result in a loss of the desired (S)-enantiomer.

Multi-Step Synthesis Pathways for Enhanced Purity and Scalability

To overcome the limitations of direct sulfonation, multi-step synthetic pathways have been developed. These routes often involve the use of protecting groups to control reactivity and ensure the desired stereochemistry is maintained.

Protecting groups are temporarily attached to functional groups to prevent them from reacting under specific conditions. organic-chemistry.org In the synthesis of this compound, both the amino and carboxylic acid groups of L-phenylalanine are typically protected before the sulfonation step.

A scalable, seven-step synthesis has been reported for a trifluoromethyl toluene-protected sulfonated phenylalanine building block. semanticscholar.org This strategy demonstrates the utility of protecting groups in achieving a high-purity product suitable for further applications.

Common protecting groups for amino and carboxylic acid groups are listed in the table below.

| Functional Group | Protecting Group | Abbreviation |

| Amino Group | tert-Butoxycarbonyl | Boc |

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc |

| Carboxylic Acid Group | Benzyl ester | Bn |

| Carboxylic Acid Group | Methyl or Ethyl ester |

The general strategy involves:

Protection : The amino and carboxylic acid groups of L-phenylalanine are protected.

Sulfonation : The protected phenylalanine is then sulfonated. The bulky protecting groups can help to direct the sulfonation to the para position due to steric hindrance at the ortho positions.

Deprotection : The protecting groups are removed to yield the final product.

Maintaining the (S)-stereochemistry at the alpha-carbon is crucial. The use of protecting groups and mild reaction conditions helps to prevent racemization during the synthesis. Chiral sulfinimines have emerged as valuable building blocks for the enantioselective synthesis of amino acids and their derivatives. rsc.org These methods allow for the construction of the chiral center with high stereocontrol. Asymmetric synthesis strategies are employed to ensure the desired enantiomer is produced with high enantiomeric excess. researchgate.netnih.gov

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. rsc.orgmdpi.com In the context of synthesizing this compound, this involves exploring more environmentally friendly solvents, catalysts, and reaction conditions.

Recent research has focused on developing synthetic methods that align with green chemistry principles. nih.gov This includes the use of water as a solvent, which is non-toxic, non-flammable, and abundant. mdpi.com Additionally, the development of catalytic methods that can operate under milder conditions and with higher atom economy is an active area of research. The use of biocatalysts, such as enzymes, also presents a promising avenue for sustainable synthesis, as they can offer high selectivity and operate under mild, aqueous conditions.

Enzymatic and Biocatalytic Synthesis Research

Enzymatic and biocatalytic methods offer significant advantages in terms of stereoselectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. For the synthesis of this compound, a plausible enzymatic approach involves the use of phenylalanine ammonia lyases (PALs). PALs catalyze the reversible amination of cinnamic acid derivatives to their corresponding L-phenylalanine analogues.

Conceptual Enzymatic Synthesis via Phenylalanine Ammonia Lyase (PAL):

A potential biocatalytic route to this compound could start from 4-sulfocinnamic acid. The enzyme would catalyze the stereoselective addition of ammonia across the double bond to yield the desired (S)-amino acid.

Research on the enzymatic synthesis of other substituted phenylalanine derivatives provides a strong basis for this proposed route. For instance, studies have demonstrated the successful use of PALs for the amination of a variety of cinnamic acids. While the sulfonate group at the para position of the phenyl ring may influence substrate recognition and enzyme activity, the substrate promiscuity of some PALs suggests that this transformation is feasible.

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Phenylalanine ammonia lyase | Cinnamic acid | L-Phenylalanine | >95 | >99 |

| Engineered PAL | p-Methoxycinnamic acid | L-p-Methoxyphenylalanine | High | >99 |

| PAL from Anabaena variabilis (AvPAL) | 3-Methoxy-cinnamic acid | 3-Methoxy-phenylalanine | 88 ± 4 | >99 |

| PAL from Planctomyces brasiliensis (PbPAL) | 4-Nitro-cinnamic acid | 4-Nitro-phenylalanine | 89 ± 5 | >99 |

Challenges in this approach would include the synthesis of the 4-sulfocinnamic acid precursor and the screening or engineering of a PAL enzyme that can efficiently accommodate the sulfonated substrate. The high polarity of the sulfonate group might necessitate modifications to the enzyme's active site to improve binding and catalysis.

Industrial Flow Reactor Methodologies

Industrial flow reactor technologies offer significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety, and the potential for process automation and scalability. The application of flow chemistry to the synthesis of amino acids is a growing area of research.

Conceptual Flow Synthesis:

A continuous flow process for the synthesis of this compound could be envisioned based on the enzymatic route described above. This would involve immobilizing the PAL enzyme within a packed-bed reactor. A solution containing the 4-sulfocinnamic acid precursor and ammonia would be continuously passed through the reactor, allowing for the conversion to the desired product.

The benefits of such a system include:

Enzyme Reusability: Immobilization allows for the easy separation of the enzyme from the product stream and its reuse over multiple cycles, reducing catalyst costs.

Process Intensification: Flow reactors can operate at higher concentrations and pressures, potentially leading to increased reaction rates and higher productivity.

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to optimized yields and selectivity.

Research on the continuous flow synthesis of other L-phenylalanine derivatives has demonstrated the viability of this approach. For example, immobilized PALs have been used in flow reactors for the synthesis of 3-methoxy-phenylalanine and 4-nitro-phenylalanine with high conversions and excellent enantioselectivity.

| Catalyst | Substrate | Product | Reactor Type | Residence Time | Conversion (%) |

|---|---|---|---|---|---|

| Immobilized AvPAL | 3-Methoxy-cinnamic acid | 3-Methoxy-phenylalanine | Packed-bed | 20 min | 88 ± 4 |

| Immobilized PbPAL | 4-Nitro-cinnamic acid | 4-Nitro-phenylalanine | Packed-bed | 20 min | 89 ± 5 |

The primary research challenge for applying this methodology to this compound would be the development of a robust immobilized enzyme system that maintains high activity and stability under continuous flow conditions with the sulfonated substrate.

Comparative Analysis of Synthetic Efficiencies and Research Feasibility

When considering the synthesis of a specialized amino acid like this compound, a comparative analysis of different synthetic strategies is crucial for determining the most efficient and feasible route for both research and potential industrial production.

Enzymatic/Biocatalytic vs. Traditional Chemical Synthesis:

Reaction Conditions: Biocatalytic reactions typically occur in aqueous media under mild temperature and pH conditions, reducing the need for harsh reagents and organic solvents, thus aligning with the principles of green chemistry. Chemical syntheses often require more extreme conditions and may generate more hazardous waste.

Substrate Specificity: While a major advantage for selectivity, the substrate specificity of enzymes can also be a limitation. A suitable enzyme for the sulfonated substrate may not be readily available and could require significant protein engineering efforts. Chemical methods generally offer broader substrate scope.

Batch vs. Industrial Flow Reactor Methodologies:

Efficiency and Scalability: Flow reactors generally offer higher efficiency due to better process control and intensification. They are also more readily scalable from laboratory to industrial production compared to batch processes.

Safety: The smaller reaction volumes at any given time in a flow reactor significantly improve the safety profile, especially for highly exothermic or potentially hazardous reactions.

Cost: While the initial investment for a flow reactor setup may be higher, the potential for automation, continuous operation, and catalyst recycling can lead to lower operational costs in the long run, particularly for large-scale production.

Research Feasibility:

For the initial research and development of a synthetic route to this compound, an enzymatic batch process would likely be the most feasible starting point. This would allow for the screening of various PAL enzymes and the optimization of reaction conditions on a small scale. Once a suitable enzyme and process are identified, transitioning to an immobilized enzyme in a continuous flow reactor would be a logical next step to improve efficiency and scalability. The development of a purely chemical, asymmetric synthesis would also be a valuable research direction, potentially offering a more versatile, albeit likely more complex, alternative.

Chemical Reactivity and Derivatization Strategies of S 2 Amino 3 4 Sulfophenyl Propanoic Acid

Transformations of the Amino Group

The primary amino group of (S)-2-amino-3-(4-sulfophenyl)propanoic acid is a key site for derivatization, enabling its incorporation into larger molecular frameworks through various reactions.

Oxidation Reactions to Form Oximes and Nitriles

The transformation of primary amino groups into nitriles is a valuable synthetic tool. This can be achieved through oxidative processes. One common strategy involves the oxidation of primary amines to the corresponding nitrile, often proceeding through an oxime intermediate. For instance, reagents like trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can efficiently convert primary amines to nitriles. organic-chemistry.org Another method involves the use of trichloroisocyanuric acid in aqueous ammonia, which can directly convert primary amines into nitriles in high yields. organic-chemistry.org

While direct oxidation of the amino group in this compound is not extensively detailed in readily available literature, general methods for the conversion of amino acids to nitriles are well-established. These transformations typically involve a two-step process where the amino acid is first converted to an aldoxime, which is then dehydrated to the nitrile. The dehydration of primary amides, which can be derived from the amino acid, using reagents like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂), also yields nitriles. libretexts.orgyoutube.com

Table 1: General Reagents for Oxidation of Primary Amines to Nitriles

| Reagent System | Description |

|---|---|

| Trichloroisocyanuric acid / TEMPO | Catalytic system for efficient oxidation of primary amines. organic-chemistry.org |

| Trichloroisocyanuric acid / Aqueous Ammonia | A direct method for converting primary amines to nitriles. organic-chemistry.org |

| Dehydration of Amides (e.g., with P₄O₁₀) | A common method involving the removal of water from a primary amide to form a nitrile. libretexts.org |

Amidation and Peptide Coupling in Research Constructs

The amino group of this compound readily participates in amidation and peptide coupling reactions, which is fundamental to its use in peptide synthesis. nih.gov In solid-phase peptide synthesis (SPPS), the amino group of a resin-bound amino acid or peptide is deprotected and then coupled with the activated carboxylic acid of the incoming amino acid. wpmucdn.combeilstein-journals.org For this compound, this involves the reaction of its free amino group with an activated C-terminal carboxylic acid of another amino acid.

The process typically involves:

Deprotection: Removal of a temporary Nα-protecting group, commonly the fluorenylmethoxycarbonyl (Fmoc) group, using a weak base like piperidine (B6355638) in dimethylformamide (DMF). wpmucdn.com

Coupling: The newly freed amino group then acts as a nucleophile, attacking the activated carboxylic acid of the next N-Fmoc-protected amino acid. wpmucdn.com

This cycle of deprotection and coupling is repeated to elongate the peptide chain. beilstein-journals.org The sulfonic acid group on the phenyl ring imparts unique properties, such as increased water solubility, to the resulting peptides.

Reductive Amination Protocols

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically involving the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. masterorganicchemistry.com In the context of this compound, its primary amino group can serve as the nucleophile.

The reaction proceeds in two main steps:

Imine Formation: The amino group of this compound reacts with an aldehyde or ketone to form a protonated imine (or iminium ion) intermediate. masterorganicchemistry.com

Reduction: A reducing agent, present in the reaction mixture, reduces the imine to form a new secondary amine. masterorganicchemistry.com

Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comorganic-chemistry.org This protocol allows for the attachment of various alkyl or aryl groups to the nitrogen atom of the amino acid, creating novel derivatives for various research applications. A systematic study has shown that reaction conditions during solid-supported reductive amination can sometimes lead to epimerization at the α-carbon, highlighting the need for optimized protocols. chemrxiv.org

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is another key site for chemical modification, essential for creating esters and for its incorporation into peptide chains.

Esterification for Synthetic Intermediates

Esterification of the carboxylic acid group is a common strategy to protect it during certain reactions or to create synthetic intermediates. The Fischer esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org This is a reversible equilibrium-driven reaction, and to favor the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed. libretexts.orgorganic-chemistry.org

The mechanism involves several steps:

Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic attack by the alcohol on the activated carbonyl carbon. organic-chemistry.org

Proton transfer steps, followed by the elimination of water as a leaving group. masterorganicchemistry.com

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. youtube.com

This reaction converts this compound into its corresponding ester, which can be a valuable intermediate in multi-step syntheses.

Activation Strategies for Peptide Synthesis Applications

For the formation of a peptide bond, the carboxylic acid group of this compound must be activated to make it more electrophilic. beilstein-journals.org This activation is a critical step in peptide synthesis, as the direct reaction between a carboxylic acid and an amine is generally too slow. youtube.com In solid-phase peptide synthesis (SPPS), after the amino group of the resin-bound peptide has been deprotected, the incoming amino acid (in this case, an N-protected derivative of this compound) is introduced with its carboxylic acid activated. wpmucdn.com

Several classes of reagents are used for this activation:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the free amino group of the growing peptide chain. nih.govwpmucdn.com

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are highly efficient. nih.govbachem.com

Aminium/Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most common and effective coupling reagents, known for rapid coupling kinetics. nih.govluxembourg-bio.com

Table 2: Common Activating Agents for Peptide Synthesis

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | DCC, DIC | Forms a highly reactive O-acylisourea intermediate. wpmucdn.com |

| Phosphonium Salts | BOP, PyBOP | Generates active esters, known for high efficiency. nih.govbachem.com |

| Aminium/Uronium Salts | HBTU, HATU | Forms active esters, providing rapid and efficient coupling. nih.govluxembourg-bio.com |

Modifications of the Sulfophenyl Moiety

The sulfophenyl group is a prime target for chemical modification, enabling the synthesis of a diverse array of derivatives with tailored properties. Key transformations include the reduction of the sulfonic acid group and electrophilic substitution on the aromatic ring.

Reduction of the Sulfonic Acid Group to Sulfonates or Sulfinates

The sulfonic acid functionality of this compound can be converted to sulfonate esters or sulfinate salts, which can serve as versatile intermediates for further chemical elaboration.

Sulfonate Ester Formation: Aryl sulfonic acids can be transformed into sulfonate esters through various methods. While direct esterification can be challenging, the conversion of the sulfonic acid to a more reactive sulfonyl halide, followed by reaction with an alcohol, is a common strategy.

| Reagent | Product | General Conditions |

| Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Aryl sulfonyl chloride | Heating |

| Aryl sulfonyl chloride + Alcohol (ROH) | Aryl sulfonate ester | Base catalyst (e.g., pyridine) |

Sulfinate Synthesis: The reduction of sulfonic acids or their derivatives to sulfinates is a valuable transformation. Aryl sulfinates are precursors to a diverse number of sulfonyl-derived arenes. One approach involves the reduction of sulfonyl chlorides with reducing agents like sodium sulfite (B76179) or by employing metal-catalyzed processes. A site-selective two-step C–H sulfination sequence via aryl sulfonium (B1226848) salts has also been reported to access aryl sulfonamides, with aryl sulfinates as key intermediates. researchgate.net

Electrophilic Substitution on the Phenyl Ring (e.g., nitration, halogenation)

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the compound's electronic and steric properties. The directing effects of the existing substituents—the deactivating sulfonic acid group and the activating (ortho-, para-directing) but likely protonated (and thus deactivating) amino acid side chain under reaction conditions—play a crucial role in determining the position of substitution.

Nitration: The introduction of a nitro group onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. researchgate.netnih.gov This mixture generates the highly electrophilic nitronium ion (NO₂⁺). The sulfonic acid group is a meta-director, while the alkyl side chain is an ortho-, para-director. The outcome of the nitration will depend on the interplay of these directing effects and the reaction conditions.

Halogenation: Halogenation of the phenyl ring can be accomplished using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). springernature.com The catalyst polarizes the halogen molecule, increasing its electrophilicity. As with nitration, the position of halogenation will be influenced by the directing effects of the substituents.

Synthesis of Advanced this compound Derivatives for Research Probes

The derivatization of this compound is instrumental in creating sophisticated tools for biological research, including probes for studying molecular interactions and for structure-activity relationship (SAR) analyses.

Fmoc-Protected Analogs in Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used for the temporary protection of the α-amino group of amino acids during SPPS. researchgate.netnih.gov The synthesis of an Fmoc-protected derivative of this compound, specifically Fmoc-L-4-Sulfophenylalanine, allows for its incorporation into peptide sequences. This enables the study of the effects of this unique amino acid on peptide structure and function. The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain. researchgate.netnih.gov

| Step | Reagents/Conditions | Purpose |

| Fmoc protection | Fmoc-OSu or Fmoc-Cl, base | Protection of the α-amino group |

| Coupling | Coupling reagents (e.g., HBTU, HATU), base | Formation of the peptide bond |

| Deprotection | 20% piperidine in DMF | Removal of the Fmoc group |

Phosphonomethylphenyl Derivatives in Biological Probing

Phosphonomethylphenyl derivatives of amino acids are valuable as mimics of phosphorylated amino acids in biological systems. The synthesis of a phosphonomethylphenyl analog of this compound would involve the introduction of a phosphonomethyl group onto the phenyl ring. These derivatives can act as stable analogs in studying signaling pathways and enzyme-substrate interactions where phosphorylation plays a key role. The development of phosphonodifluoromethyl phenylalanine (F2Pmp) as a phosphotyrosyl mimetic highlights the utility of such modifications in creating tools for studying protein-tyrosine phosphatases. nih.gov

Halogenated and Benzoylphenyl Analogs for Structure-Activity Relationship Studies

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs is a fundamental aspect of drug discovery and molecular pharmacology, known as structure-activity relationship (SAR) studies.

Halogenated Analogs: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring of this compound can significantly impact its biological activity. Halogens can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity to biological targets. nih.gov The synthesis of a series of halogenated analogs allows for a systematic exploration of these effects.

Benzoylphenyl Analogs: The incorporation of a benzoylphenyl moiety creates a photoactivatable amino acid analog. Benzoylphenylalanine is a well-known photoreactive probe that, upon irradiation with UV light, can form covalent cross-links with interacting proteins. nih.gov Synthesizing a benzoylphenyl derivative of this compound would provide a powerful tool for identifying and characterizing binding partners of peptides or proteins containing this modified amino acid.

Compound Names Table

| Abbreviation | Full Chemical Name |

| This compound | This compound |

| Fmoc-L-4-Sulfophenylalanine | N-(9-Fluorenylmethoxycarbonyl)-(S)-2-amino-3-(4-sulfophenyl)propanoic acid |

| F2Pmp | Phosphonodifluoromethyl phenylalanine |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DMF | Dimethylformamide |

Triazole-Linked Peptidomimetics and Ligand Design

The incorporation of this compound, also known as (S)-4-sulfophenylalanine, into peptidomimetic structures offers a compelling strategy for the design of novel therapeutic agents and biological probes. The sulfonic acid moiety provides a permanent negative charge, which can mimic the phosphate (B84403) group of phosphotyrosine, a key residue in cellular signaling pathways regulated by protein tyrosine phosphatases (PTPs) and kinases. One of the most effective methods for creating peptidomimetics with enhanced stability and unique conformational properties is through the formation of triazole linkages, often achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

The general strategy to incorporate (S)-4-sulfophenylalanine into a triazole-linked peptidomimetic involves the derivatization of the amino acid to introduce either an azide (B81097) or an alkyne functionality. This functionalized building block can then be reacted with a complementary peptide fragment or small molecule to form a stable 1,2,3-triazole ring, which acts as a bioisostere of the amide bond. The resulting peptidomimetic would benefit from the increased resistance to enzymatic degradation that the triazole linkage provides.

For instance, the amino group of (S)-4-sulfophenylalanine can be converted to an azide, or the carboxylic acid can be coupled with an alkyne-containing amine. Alternatively, the side chain itself, if appropriately modified, could participate in the cycloaddition. These synthetic routes allow for the modular construction of complex molecules, facilitating the exploration of structure-activity relationships in ligand design. The sulfonated phenyl side chain is particularly significant in the context of designing inhibitors for PTPs, where the negatively charged group can interact with the positively charged active site of the enzyme.

Below is a table illustrating hypothetical building blocks derived from this compound for the synthesis of triazole-linked peptidomimetics.

| Building Block | Structure | Potential Application |

| (S)-2-azido-3-(4-sulfophenyl)propanoic acid | Reaction with alkyne-containing peptides or small molecules to form N-terminal triazole linkages. | |

| N-propargyl-(S)-2-amino-3-(4-sulfophenyl)propanamide | Reaction with azide-containing molecules to form C-terminal triazole linkages. |

The design of ligands incorporating these triazole-linked sulfophenylalanine residues can lead to potent and selective inhibitors of enzymes involved in disease states. The rigid geometry of the triazole ring, combined with the phosphotyrosine-mimicking properties of the sulfophenyl group, provides a powerful scaffold for developing next-generation therapeutics.

Sulfanylphenyl and Sulfooxyphenoxy Analogs in Chemical Biology

Further derivatization of the sulfonic acid group of this compound can yield sulfanylphenyl and sulfooxyphenoxy analogs, which are of significant interest in chemical biology. These modifications can modulate the electronic properties and steric bulk of the side chain, offering a means to fine-tune interactions with biological targets. While specific synthetic routes for these derivatives starting from (S)-4-sulfophenylalanine are not extensively reported, general methods for the transformation of aromatic sulfonic acids can be proposed.

The conversion of an aromatic sulfonic acid to a thiol (sulfanyl) group is a challenging transformation but can be conceptually approached through reduction. A potential, albeit hypothetical, multi-step pathway could involve the conversion of the sulfonic acid to a sulfonyl chloride, followed by reduction to the corresponding thiol. The resulting (S)-2-amino-3-(4-sulfanylphenyl)propanoic acid would introduce a nucleophilic handle into the side chain, which could be used for bioconjugation or for probing interactions within the active sites of enzymes.

The synthesis of sulfooxyphenoxy analogs, which would be bioisosteres of O-phosphotyrosine, represents another intriguing derivatization strategy. This could potentially be achieved by converting the sulfonic acid to a sulfonyl halide and subsequently reacting it with a protected hydroxy-containing aromatic moiety, followed by deprotection. The resulting ether linkage would position the sulfonate group in a manner that more closely mimics the geometry of a phosphorylated tyrosine residue.

These sulfanylphenyl and sulfooxyphenoxy analogs of (S)-4-sulfophenylalanine could serve as valuable tools in chemical biology for several reasons:

Probing Enzyme-Substrate Interactions: By systematically altering the side chain from sulfonate to thiol or a sulfooxyphenoxy group, researchers can investigate the specific contributions of charge, hydrogen bonding, and steric interactions to ligand binding and enzyme inhibition.

Development of Covalent Inhibitors: The sulfanylphenyl analog, with its reactive thiol group, could be employed in the design of covalent inhibitors that form disulfide bonds with cysteine residues in the active site of a target protein.

Enhanced Cell Permeability: Modification of the highly polar sulfonic acid group could potentially improve the cell permeability of peptidomimetics, a common challenge in drug development.

The table below outlines the hypothetical structures of these analogs and their potential research applications.

| Analog | Hypothetical Structure | Potential Application in Chemical Biology |

| (S)-2-amino-3-(4-sulfanylphenyl)propanoic acid | Covalent modification of proteins, probing active site interactions. | |

| (S)-2-amino-3-(4-(phenoxysulfonyl)phenyl)propanoic acid | Mimicking O-phosphotyrosine, studying protein-protein interactions. |

While the synthesis of these specific analogs of this compound requires further experimental exploration, their potential as sophisticated probes and therapeutic precursors in chemical biology is substantial.

Advanced Structural Characterization and Conformational Analysis in Research Contexts

Application of X-ray Crystallography for Coordination Capabilities and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For (S)-2-amino-3-(4-sulfophenyl)propanoic acid, this technique is instrumental in elucidating its solid-state conformation and its coordination behavior with metal ions. The molecule possesses multiple coordination sites—the carboxylate group, the amino group, and the sulfonate group—making it a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

In research, single-crystal X-ray diffraction studies on complexes involving sulfonated amino acids reveal how the ligand bridges metal centers. The sulfonate group, being a good coordinating agent, can interact with lanthanide(III) ions, for instance, leading to the formation of one-, two-, or three-dimensional networks. nih.govcolab.ws The crystal structure provides exact data on bond lengths, bond angles, and coordination geometries around the metal center. For example, in lanthanide complexes with related amino acids, the coordination number of the metal ion and the specific atoms of the ligand involved in bonding are precisely determined. colab.wsmdpi.com

The conformation of the this compound ligand within these crystal structures is also revealed, showing how its phenyl ring, amino acid backbone, and sulfonate group are oriented with respect to each other and the metal centers. This information is crucial for understanding the steric and electronic factors that govern the assembly of the supramolecular architecture.

Table 1: Representative Crystallographic Data for Lanthanide-Amino Acid Complexes

| Parameter | Lanthanide-Alanine Complex mdpi.com | Lanthanide Sulfonate-Phosphonate Complex nih.gov |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2(1)/c |

| Coordination Environment | Dimeric units with bridging alanines | 1D double chains bridged by sulfonate ligands |

| Ligand Binding | Carboxylate group | Carboxylate, phosphonate, and sulfonate groups |

Spectroscopic Investigations for Understanding Molecular Interactions (e.g., FTIR, UV-Vis in complex formation)

Spectroscopic techniques are vital for studying the formation and nature of complexes involving this compound in solution. Fourier-transform infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly useful for monitoring the molecular interactions that occur upon complexation with metal ions.

FTIR Spectroscopy: The formation of a metal complex with this compound can be readily followed by observing shifts in the characteristic vibrational frequencies of its functional groups. The involvement of the amino (-NH2) and carboxylate (-COO⁻) groups in coordination to a metal ion leads to noticeable changes in their respective stretching frequencies. For instance, the asymmetric and symmetric stretching vibrations of the carboxylate group are particularly sensitive to the coordination mode. A shift in these bands upon addition of a metal salt provides clear evidence of complex formation. uvt.roresearchgate.net Similarly, changes in the N-H stretching vibrations can indicate the involvement of the amino group in the coordination sphere. uvt.ro

UV-Vis Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and how they are affected by complex formation. While the amino acid itself may have a relatively simple UV spectrum dominated by the phenylsulfonate chromophore, its interaction with metal ions, especially transition metals, can give rise to new absorption bands. libretexts.org These new bands can be due to d-d transitions within the metal ion or charge-transfer transitions between the ligand and the metal. libretexts.org By titrating a solution of the ligand with a metal ion and monitoring the changes in the UV-Vis spectrum, the stoichiometry and stability constants of the resulting complexes can be determined. nih.govmdpi.com For example, the interaction of aromatic amino acids with metal complexes of tetrakis-(4-sulfonatophenyl)porphyrin has been studied, showing distinct shifts in the Soret band of the porphyrin upon binding, which allows for the calculation of binding constants. nih.govmdpi.com

Table 2: Spectroscopic Shifts Observed Upon Metal Complexation of Amino Acids

| Spectroscopic Technique | Functional Group / Transition | Observed Change Upon Complexation | Reference |

|---|---|---|---|

| FTIR | Carboxylate (-COO⁻) stretching | Shift in asymmetric and symmetric bands | researchgate.net |

| FTIR | Amino (-NH₂) stretching | Shift to lower wavenumbers | uvt.ro |

| UV-Vis | π → π* (aromatic ring) | Bathochromic or hypsochromic shift | nih.gov |

| UV-Vis | d-d transitions (with transition metals) | Appearance of new, weak absorption bands | libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics in Solution (excluding basic identification)

While basic NMR is used for structural elucidation, advanced NMR techniques are powerful tools for investigating the conformational dynamics of this compound in solution. The flexibility of the molecule, particularly the rotation around the Cα-Cβ and Cβ-Cγ bonds, gives rise to a population of different conformers in solution.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximities between protons, providing information about the preferred conformations of the molecule. For substituted phenylalanines, these experiments can reveal the rotational preferences of the aromatic ring relative to the amino acid backbone. nih.gov

Furthermore, the study of relaxation parameters (T1, T2) and heteronuclear NOEs can provide insights into the timescale of molecular motions. Isotope labeling, such as with ¹³C or ¹⁵N, can enhance the resolution and information content of NMR experiments, allowing for more detailed studies of conformational dynamics. researchgate.net In the context of complex formation, NMR can also be used to identify the binding site of a metal ion by observing changes in the chemical shifts and relaxation rates of nearby nuclei.

Mass Spectrometry for Elucidating Reaction Pathways and Derivative Structures (excluding basic identification)

Mass spectrometry (MS) is a highly sensitive technique that provides information about the mass-to-charge ratio of ions. In advanced applications, it is used to elucidate the fragmentation patterns of this compound and its derivatives, which can help in understanding reaction pathways and characterizing new structures.

Tandem mass spectrometry (MS/MS) is particularly valuable in this regard. In an MS/MS experiment, a specific ion (the parent ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic losses would be expected, such as the loss of water, formic acid, and parts of the amino acid side chain. researchgate.net

The fragmentation of the sulfonated phenyl group would also provide a signature pattern. By studying the fragmentation of reaction products, one can infer the structure of intermediates and final products, thereby elucidating the reaction mechanism. For instance, derivatization of the amino or carboxyl group followed by MS/MS analysis can confirm the location of the modification. The analysis of sulfonated peptides by mass spectrometry has shown that the sulfonic acid group can direct fragmentation in a predictable way, which is useful for sequencing. nih.govacs.org This principle can be applied to understand the fragmentation of this compound and its reaction products.

Table 3: Common Fragmentation Pathways for Amino Acids in Mass Spectrometry

| Parent Ion Feature | Common Neutral Loss | Resulting Fragment |

|---|---|---|

| Protonated Molecule [M+H]⁺ | H₂O (water) | [M+H-H₂O]⁺ |

| Protonated Molecule [M+H]⁺ | HCOOH (formic acid) | [M+H-HCOOH]⁺ |

| Protonated Molecule [M+H]⁺ | NH₃ (ammonia) | [M+H-NH₃]⁺ |

| Side Chain Fragmentation | Varies with side chain | Characteristic side chain fragment ions |

Computational and Theoretical Studies on S 2 Amino 3 4 Sulfophenyl Propanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn dictate its reactivity. indexcopernicus.com These calculations can determine the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential.

For a molecule like (S)-2-amino-3-(4-sulfophenyl)propanoic acid, DFT calculations would typically be performed using a basis set such as 6-31G(d,p) to obtain optimized molecular geometry and electronic properties. indexcopernicus.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the sulfonate group (-SO₃H) and the carboxyl group (-COOH) would be expected to be highly electron-rich, while the amino group (-NH₂) would also show significant electronic activity. These sites are likely to be involved in intermolecular interactions, such as hydrogen bonding.

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 5.4 D | Measures the overall polarity of the molecule. |

Quantum chemical calculations on similar sulfonated compounds have been used to investigate their molecular structures and electronic properties, providing a foundation for understanding their potential biological activities. indexcopernicus.comnih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with solvent molecules, typically water.

In an MD simulation, the molecule is placed in a simulated box of solvent molecules, and the forces between all atoms are calculated using a force field (e.g., AMBER, CHARMM, GROMOS). nih.govbohrium.com Newton's equations of motion are then solved iteratively to simulate the trajectory of each atom over a period of time, often nanoseconds to microseconds.

These simulations can reveal the preferred conformations of the molecule in solution, the dynamics of its side chains, and the hydrogen bonding network it forms with surrounding water molecules. The sulfonate and carboxyl groups, being highly polar, would be expected to form strong and persistent hydrogen bonds with water. The flexibility of the propanoic acid chain and the orientation of the sulfophenyl group relative to the amino acid backbone are key aspects that can be explored through MD simulations. nih.govresearchgate.netacs.org

| Parameter | Description | Typical Finding for a Solvated Amino Acid |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low RMSD indicates a stable conformation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Higher RMSF in flexible regions like side chains. |

| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from a solute atom. | Peaks indicate the positions of solvation shells. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the solute and solvent. | Polar groups form a high number of stable hydrogen bonds. |

Molecular Docking and Binding Affinity Predictions for Mechanistic Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. rjb.ro This method is widely used in drug discovery to screen for potential drug candidates and to propose hypotheses about their mechanism of action. nih.gov

For this compound, molecular docking could be used to predict its binding mode and affinity to various protein targets. The process involves generating a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them based on their predicted binding energy. mdpi.com

The results of a docking study can provide a detailed 3D model of the protein-ligand complex, showing the specific interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the binding. For instance, the sulfonate group of this compound would likely interact with positively charged amino acid residues like arginine or lysine (B10760008) in a protein's binding pocket. rjb.roresearchgate.net

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.2 | Arg134, Lys72 (via sulfonate group) |

| Carbonic Anhydrase II | -7.5 | His94, Thr199 (via carboxyl and amino groups) |

| Glutamate Receptor | -9.1 | Arg485, Ser156 (via amino and carboxyl groups) |

Docking studies on related sulfonamide derivatives have shown their potential to bind to various enzymes, providing insights into their inhibitory mechanisms. rjb.ronih.govqub.ac.uk

Structure-Activity Relationship (SAR) Modeling for Derivative Design

Structure-Activity Relationship (SAR) modeling is a key component of rational drug design that aims to understand how the chemical structure of a compound influences its biological activity. humanjournals.com By analyzing a series of related compounds and their corresponding activities, SAR models can identify the structural features that are important for potency, selectivity, and other desired properties.

For this compound, an SAR study would involve synthesizing and testing a series of derivatives with modifications at different positions of the molecule. For example, the position of the sulfonate group on the phenyl ring could be varied, or different substituents could be added to the ring. The amino or carboxyl groups could also be modified.

The resulting data can be used to build qualitative and quantitative SAR (QSAR) models. QSAR models use statistical methods to correlate the structural properties of the molecules (descriptors) with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective derivatives. researchgate.net

| Derivative | Modification | Biological Activity (IC₅₀, µM) |

| Parent Compound | 4-sulfophenyl | 10 |

| Derivative 1 | 3-sulfophenyl | 25 |

| Derivative 2 | 2-sulfophenyl | 50 |

| Derivative 3 | 4-sulfamoylphenyl | 15 |

| Derivative 4 | 4-carboxyphenyl | 30 |

Studies on arylpropionic acid derivatives have demonstrated how modifications to the aromatic ring and the propionic acid side chain can significantly impact their pharmacological activities. humanjournals.com

Predictive Models for Protein-Ligand Interaction Sites Incorporating Structural Features

Predictive models for protein-ligand interaction sites aim to identify the regions on a protein's surface that are likely to bind to small molecules. These methods often combine evolutionary information with the 3D structural features of the protein. researchgate.netarxiv.org

For a given protein target, these models can predict the location and characteristics of potential binding pockets. This information is valuable for guiding molecular docking studies and for understanding the protein's function. Features used in these predictions can include the shape and size of surface cavities, the physicochemical properties of the amino acid residues lining the pocket, and the evolutionary conservation of these residues.

If one were to investigate the potential targets of this compound, these predictive models could be used to screen a proteome for proteins that have binding sites complementary to the structural and chemical features of the molecule. For example, a model might identify pockets that are enriched in positively charged and polar residues that could favorably interact with the sulfonate and carboxyl groups of the ligand.

Table 5: Features Used in Protein-Ligand Interaction Site Prediction (Note: This table lists common features used in predictive modeling software and is not specific to this compound.)

| Feature Type | Specific Feature | Relevance to Binding Site Prediction |

| Geometric | Pocket volume and depth | Determines if the ligand can physically fit. |

| Surface curvature | Identifies cavities and clefts on the protein surface. | |

| Physicochemical | Hydrophobicity | Predicts favorable hydrophobic interactions. |

| Electrostatic potential | Identifies regions for favorable electrostatic interactions. | |

| Evolutionary | Sequence conservation | Highly conserved residues are often functionally important. |

The development of sophisticated machine learning and deep learning models continues to improve the accuracy of these predictions, aiding in the discovery of new drug-target interactions. mdpi.com

Applications of S 2 Amino 3 4 Sulfophenyl Propanoic Acid in Chemical and Materials Science

Role as a Building Block for Polymers with Tailored Physicochemical Properties

(S)-2-amino-3-(4-sulfophenyl)propanoic acid serves as a functional monomer for the synthesis of polymers with specifically designed physicochemical properties. The incorporation of this amino acid into polymer chains imparts a unique combination of hydrophilicity, aromaticity, and chirality, influencing the material's solubility, thermal stability, and mechanical properties.

The presence of the sulfonic acid group is a key feature, significantly enhancing the hydrophilicity and water absorption capacity of the resulting polymers. This is a critical factor in applications such as proton exchange membranes for fuel cells, where high proton conductivity is desired. The sulfonation of aromatic polymers is a known strategy to improve these properties. As the degree of sulfonation increases, the water uptake of the polymer generally increases, which can be attributed to the hydrophilic nature of the sulfonic acid groups. mdpi.com

Furthermore, the aromatic character of the phenyl group contributes to the thermal and chemical stability of the polymer backbone. Aromatic polymers are known for their resistance to degradation, which is a desirable characteristic for materials used in demanding environments. mdpi.com The amino acid backbone also introduces the potential for enzymatic degradation, offering a route to biodegradable materials. researchgate.net

The synthesis of polymers incorporating this compound can be achieved through methods such as the ring-opening polymerization of its corresponding N-carboxyanhydride (NCA). This technique allows for the creation of well-defined poly(amino acid) block copolymers. sigmaaldrich.com By combining blocks of poly(this compound) with other polymer blocks, materials with a wide range of properties, such as self-assembling amphiphilic block copolymers, can be produced. The synthesis of sulfonated block copolymers, often involving the post-polymerization sulfonation of a polystyrene block, is a well-established method to create materials with controlled nanostructures and ionic domains. nih.govresearchgate.net

Table 1: Influence of Functional Groups on Polymer Properties

| Functional Group | Property Influence | Potential Application |

| Sulfonic Acid (-SO₃H) | Increased hydrophilicity, enhanced proton conductivity, improved water absorption. mdpi.comrsc.org | Proton exchange membranes, biomaterials with enhanced cell adhesion. mdpi.comnih.gov |

| Phenyl Group | Enhanced thermal and chemical stability, potential for π-π stacking interactions. mdpi.com | High-performance polymers, self-assembling materials. |

| Amino Acid Backbone | Chirality, potential for biodegradability, hydrogen bonding capabilities. researchgate.net | Chiral stationary phases, biomedical materials. |

Utilization in Supramolecular Assembly and Self-Assembling Systems

The molecular structure of this compound makes it an excellent candidate for the construction of supramolecular assemblies and self-assembling systems. These ordered structures are formed through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and π-π stacking.

The presence of both a carboxylic acid and a sulfonic acid group, along with the amino group, allows for the formation of extensive hydrogen-bonding networks. The aromatic phenyl ring facilitates π-π stacking interactions, which are a significant driving force for the self-assembly of aromatic molecules. Furthermore, the sulfonic acid group can engage in strong electrostatic interactions, particularly in aqueous environments.

Derivatives of phenylalanine are well-known to form a variety of self-assembled nanostructures, including hydrogels. rsc.orgnih.govnih.govacs.orgresearchgate.net The introduction of a sulfonate group can significantly influence this self-assembly behavior by increasing water solubility and introducing strong electrostatic interactions. mdpi.com For instance, multicomponent hydrogels can be formed from cationic phenylalanine derivatives and anionic amino acids, where electrostatic interactions play a crucial role in the gelation process. rsc.org The interplay of these various non-covalent forces can lead to the formation of complex and functional supramolecular architectures, such as nanofibers, nanoribbons, and hydrogels, with potential applications in drug delivery and tissue engineering. nih.govnih.govacs.org

Applications in Catalyst Design and Asymmetric Catalysis

The chiral nature of this compound, combined with its functional groups, makes it a promising candidate for applications in catalyst design, particularly in asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. buchler-gmbh.com

This amino acid derivative can potentially be used in several ways in catalysis:

Chiral Ligand: It can be coordinated to a metal center to form a chiral catalyst. The amino, carboxylate, and sulfonate groups can all act as coordination sites for metal ions. The development of chiral sulfur-containing ligands, such as sulfoxides, has been an active area of research in asymmetric catalysis. nih.govnih.govacs.org

Organocatalyst: Amino acids themselves can act as organocatalysts, facilitating reactions through the formation of intermediate enamines or iminium ions. The presence of the strongly acidic sulfonic acid group could modulate the catalytic activity and selectivity. There is growing interest in the use of bifunctional organocatalysts that contain both an amino group and an acidic moiety. rsc.orgnih.govnih.gov

Catalyst Support: The molecule could be immobilized on a solid support to create a heterogeneous catalyst, which offers advantages in terms of catalyst separation and recycling.

While specific examples of the use of this compound in catalysis are not extensively reported, the principles of asymmetric catalysis suggest its potential. For instance, chiral sulfonic acids have been developed as Brønsted acid catalysts. researchgate.net The combination of a chiral center, an amino group, and a sulfonic acid group within a single molecule provides a platform for the design of novel and efficient catalysts.

Development of Sensor Technologies and Bio-Inspired Materials

The unique chemical properties of this compound lend themselves to the development of sensor technologies and bio-inspired materials.

Sensor Technologies: The aromatic ring and the various functional groups of this amino acid can interact with a range of analytes, making it a potential recognition element in chemical sensors. Phenylalanine and its derivatives have been utilized in the development of electrochemical sensors for the detection of metal ions. nih.govresearchgate.net The amino and carboxyl groups can chelate with metal ions, and this interaction can be detected through changes in electrochemical or optical signals. A phenylalanine-embedded carbazole-based fluorescent "turn-off" chemosensor has been developed for the detection of various metal ions. nih.gov Furthermore, amino acids are being explored as recognition elements in electrochemical sensors for a variety of analytes. nih.govmdpi.com The sulfonate group could enhance the water solubility and stability of such sensors, as well as provide an additional binding site for analytes.

Bio-Inspired Materials: The self-assembly properties of this compound are central to its use in creating bio-inspired materials. uu.nlresearchgate.netnih.govmdpi.com By mimicking the self-assembly of proteins and peptides in nature, it is possible to create complex and functional materials from simple building blocks. The introduction of sulfonic acid groups onto polymer surfaces has been shown to be an effective method for inducing the nucleation of apatite, the mineral component of bone, leading to the formation of bonelike apatite-polymer composites. nih.gov This suggests that polymers incorporating this compound could have applications in bone tissue engineering. The ability of sulfonated molecules to influence cellular responses such as adhesion and proliferation further highlights their potential in biomaterials science. mdpi.com

Research into Corrosion Inhibition Mechanisms (via related amino acid derivatives)

Amino acids and their derivatives have been extensively studied as environmentally friendly corrosion inhibitors for various metals and alloys. onepetro.orgresearchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The inhibition mechanism of amino acid derivatives like this compound involves the interaction of its functional groups with the metal surface. The molecule contains several potential adsorption centers:

The amino group and the carboxylate group can coordinate with metal ions on the surface.

The aromatic ring can interact with the metal surface through π-electron donation.

The sulfonate group can also participate in the adsorption process, either through electrostatic interactions or by coordinating with the metal surface.

Studies on phenylalanine-derived corrosion inhibitors have shown them to be effective for mild steel in acidic media. onepetro.orgresearchgate.net A synthesized phenylalanine derivative demonstrated a maximum inhibition efficiency of 96.08% and was found to act as a mixed-type inhibitor, meaning it inhibits both the anodic and cathodic corrosion reactions. onepetro.orgresearchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. onepetro.orgresearchgate.net

Furthermore, sulfonates are known to be effective corrosion inhibitors, often used as surfactants that form a tightly bound polar layer on the metal surface through chemisorption. ampp.orgencyclopedia.pubscientific.netamanote.comsapub.org The combination of the amino acid structure with a sulfonate group in this compound is therefore expected to provide excellent corrosion inhibition properties through a synergistic effect of its functional groups. The joint application of polyaspartic acid and D-phenylalanine has been shown to significantly reduce the corrosion rate of carbon steel by mitigating biofilm formation and promoting the formation of a protective film. frontiersin.org

Table 2: Potential Corrosion Inhibition Mechanisms

| Functional Group/Structural Feature | Mechanism of Action |

| Amino and Carboxylate Groups | Coordination with metal surface atoms, forming a protective complex. |

| Phenyl Ring | Adsorption via π-electron interaction with the metal surface. |

| Sulfonate Group | Chemisorption on the metal surface, formation of a protective polar layer. ampp.org |

| Overall Molecular Structure | Formation of a dense, protective film on the metal surface, blocking active corrosion sites. onepetro.orgresearchgate.net |

Chromatographic Techniques for Analytical Method Development in Research

This compound and related compounds are often analyzed using various chromatographic techniques. These methods are essential for purity assessment, reaction monitoring, and quantitative analysis in research and development.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids. Due to the presence of the chromophoric phenyl group, this compound can be detected using a UV detector. Reversed-phase HPLC (RP-HPLC) is a common mode of separation for such compounds. The sulfonic acid group makes the molecule highly polar, which will influence its retention behavior. Ion-exchange chromatography is another powerful technique for separating charged molecules like amino acids. Sulfonated polystyrene resins are frequently used as the stationary phase for the separation of amino acids. nih.gov The strong cation-exchange properties of the sulfonate group on the resin allow for the separation of amino acids based on their charge and hydrophobicity.

For the analysis of sulfur-containing amino acids, pre-column derivatization with reagents such as dabsyl chloride followed by HPLC with visible detection can be employed. This method allows for the simultaneous analysis of a wide range of amino compounds.

Investigations into the Mechanistic Biochemistry and Chemical Biology of S 2 Amino 3 4 Sulfophenyl Propanoic Acid

Molecular Interaction Studies with Enzymes and Receptors

Enzyme Assay Development and Kinetic Studies (e.g., ACE activity)

No information is available in the public domain regarding the development of enzyme assays or kinetic studies involving (S)-2-amino-3-(4-sulfophenyl)propanoic acid, including any potential interactions with Angiotensin-Converting Enzyme (ACE).

Characterization as an Enzyme Substrate or Inhibitor

There are no published studies that characterize this compound as either a substrate or an inhibitor for any specific enzyme.

Modulation of Biochemical Pathways in In Vitro Systems

There is no available research detailing the effects of this compound on any biochemical pathways in in vitro systems.

Research Tools in Cell Culture Applications (mechanistic probing, not therapeutic)

No studies have been published that utilize this compound as a research tool for mechanistic probing in cell culture applications.

Studies on Protein Aggregation Inhibition

There is no scientific literature available that investigates the potential for this compound to inhibit protein aggregation.

Inhibition of Amyloid Fibrillogenesis (e.g., Hen Egg White Lysozyme Model)

Currently, there are no specific studies available in peer-reviewed literature that detail the inhibitory effects of this compound on the amyloid fibrillogenesis of proteins such as Hen Egg White Lysozyme. While the inhibition of amyloid aggregation is an active area of research for many compounds, specific data, including IC50 values or detailed kinetic analyses for this particular sulfonated amino acid, has not been reported.

Mechanistic Insights into Anti-Aggregating Activity

In the absence of direct studies on its inhibitory action, the mechanistic details of how this compound might interfere with protein aggregation remain unelucidated. Research on other sulfonated molecules suggests that the sulfonic acid group can influence electrostatic interactions that are critical for the self-assembly of amyloid fibrils, but specific molecular interactions, binding sites, and the effects on aggregation pathways for this compound have not been investigated.

Role in Molecular Recognition Processes with Biological Macromolecules (e.g., metalloporphyrins)

There is a lack of published research examining the specific molecular recognition processes between this compound and biological macromolecules like metalloporphyrins. While metalloporphyrins are known to interact with various amino acid residues, the binding affinity, stoichiometry, and structural basis for any potential interaction with this specific sulfonated amino acid have not been documented.

Reagent Development for Biological Probe Synthesis (e.g., LFA-1/ICAM antagonists for leukocyte adhesion studies)

While derivatives of phenylalanine are utilized in the synthesis of various pharmaceutical agents, there is no direct evidence in the scientific literature confirming the use of this compound as a key reagent or intermediate in the development of LFA-1/ICAM antagonists such as Lifitegrast or its analogues. A related compound, Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate, has been identified as an intermediate in this context. However, the sulfonic acid derivative, this compound, is noted for its high hydrophilicity, a property that can be a limiting factor for certain therapeutic applications, such as penetrating the blood-brain barrier.

Environmental Biogeochemical Fate and Biodegradation Research

Specific studies on the environmental biogeochemical fate and biodegradation pathways of this compound are not available. General research on sulfonated aromatic compounds indicates they can be degraded by specific bacterial consortia, but data regarding the persistence, mobility, and ultimate environmental fate of this particular amino acid derivative has not been reported. Standardized biodegradation tests (e.g., OECD Guideline 301B) have not been published for this compound, and therefore its classification as readily biodegradable or persistent is unknown.

Future Research Directions and Translational Outlook in Academic Inquiry

Advancements in Stereoselective Synthesis and Scalability

The precise stereochemical control in the synthesis of (S)-2-amino-3-(4-sulfophenyl)propanoic acid is paramount for its application in biological systems. Future research is focused on refining and developing novel stereoselective synthetic routes that are both efficient and scalable.

Current strategies often rely on the sulfonation of L-phenylalanine, but this can require harsh conditions. Emerging methodologies are exploring enzymatic and chemo-enzymatic approaches. For instance, engineered enzymes, such as variants of phenylalanine ammonia lyases (PALs), are being investigated for their potential to catalyze the direct asymmetric amination of a corresponding cinnamic acid precursor, which could offer a greener and more direct route to the desired (S)-enantiomer. nih.gov Directed evolution and metagenomic approaches are expanding the toolbox of available biocatalysts, potentially yielding enzymes tailored for substrates with bulky, charged groups like the sulfophenyl moiety. nih.gov

For scalability, transitioning from traditional batch processing to continuous flow chemistry presents a significant opportunity. Flow chemistry can offer improved control over reaction parameters, enhanced safety, and higher throughput, addressing the challenges often associated with multi-step organic syntheses. rsc.orgresearchgate.net The development of robust, scalable methods is crucial for making this compound and its derivatives more accessible for widespread academic and potentially industrial research. rsc.orgnih.gov

Table 1: Comparison of Synthetic Approaches for Sulfonated Amino Acids

| Method | Advantages | Challenges | Future Direction |

|---|---|---|---|

| Chemical Synthesis | High versatility, applicable to a wide range of derivatives. | Often requires harsh reagents, multiple protection/deprotection steps, and can be difficult to scale. | Development of milder sulfonation reagents and purification techniques. |

| Enzymatic Synthesis | High stereoselectivity, environmentally friendly conditions. nih.gov | Enzyme may have limited substrate scope and stability. | Protein engineering and directed evolution to create bespoke enzymes. nih.gov |

| Flow Chemistry | Enhanced process control, improved safety, and scalability. rsc.org | Requires specialized equipment and process optimization. | Integration with enzymatic steps for chemo-enzymatic flow synthesis. |

Exploration of Novel Derivatives for Enhanced Research Applications

The core structure of this compound serves as a versatile scaffold for the synthesis of novel derivatives with tailored properties. Research is actively pursuing the modification of its three primary functional domains: the amino group, the carboxylic acid, and the sulfophenyl ring.

Derivatization of the amino and carboxyl groups allows for its incorporation into peptides and peptidomimetics. The introduction of this unnatural amino acid can impart unique structural constraints, improve metabolic stability, and alter binding affinities to biological targets. researchgate.netthermofisher.combiocat.com For example, substituting a standard amide bond in a peptide backbone with a sulfonamide linkage can increase resistance to protease degradation. researchgate.net

Furthermore, the aromatic ring is a prime target for introducing other functionalities. For instance, adding fluorescent tags, biotin labels, or photoreactive groups can transform the molecule into a powerful tool for chemical biology. nih.gov The synthesis of derivatives where the sulfonate group is replaced by other functional groups (e.g., boronic acids, halogens, or photo-excitable groups like benzoylphenyl) is also an active area, creating a library of phenylalanine analogues for diverse research needs. medchemexpress.commedchemexpress.comglpbio.comglpbio.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and empirical research is accelerating the exploration of this compound and its derivatives. Molecular docking and dynamics simulations are being employed to predict how these molecules interact with protein binding sites, such as enzyme active sites or receptor pockets. researchgate.netekb.eg These in silico studies can guide the rational design of new derivatives with enhanced potency or selectivity, thereby reducing the need for extensive empirical screening. frontiersin.org

For example, computational models can predict the binding geometry of a peptide containing a sulfophenylalanine residue within a specific protease active site, helping to explain its inhibitory mechanism. researchgate.netekb.eg Quantum mechanics calculations can provide deeper insights into the electronic properties conferred by the sulfonate group and how they influence non-covalent interactions critical for molecular recognition.

Experimentally, advanced spectroscopic techniques are crucial for characterizing these novel compounds and their biological interactions. High-resolution NMR and mass spectrometry are essential for structural elucidation, while techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinities and thermodynamics.

Expanding Applications in Advanced Materials and Chemical Biology Probes

The unique properties of this compound make it an attractive building block for advanced materials and specialized chemical probes.

In materials science, the sulfonic acid group is a potent functional moiety for creating proton-conducting materials or modifying surfaces. mdpi.combeilstein-journals.org Incorporating this amino acid into polymer backbones could lead to novel biocompatible and functional materials, such as hydrogels or scaffolds for tissue engineering, where the sulfonate groups can mimic the glycosaminoglycans of the extracellular matrix. mdpi.com Sulfonated graphene oxide, for example, has shown promise in enhancing the properties of biomaterials. mdpi.com The combination of amino and sulfonic acid groups can create acid-base pairs on surfaces, facilitating proton transfer in materials designed for applications like proton exchange membranes. acs.org

As a chemical biology tool, the compound is a precursor for developing highly specific probes. By attaching a fluorophore, derivatives of sulfophenylalanine can be synthesized to act as fluorescent probes for studying protein binding and conformational changes. nih.govnih.govcolumbia.edu The environmental sensitivity of certain fluorophores means their signal can change upon binding to a target protein, providing a direct readout of the interaction. nih.govmdpi.com

Table 2: Potential Applications in Materials and Chemical Biology

| Field | Application | Rationale |

|---|---|---|

| Materials Science | Proton-exchange membranes | Sulfonic acid groups facilitate proton transport. acs.org |

| Functionalized hydrogels | Mimics sulfated glycosaminoglycans, influencing cell adhesion and proliferation. mdpi.com | |

| Modified nanoparticles | Enhances aqueous stability and biocompatibility. | |

| Chemical Biology | Fluorescent Probes | Incorporation of environmentally sensitive fluorophores to report on protein binding. nih.govnih.gov |